1-(2-Bromophenyl)propane-1,3-diol
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Overview
Description
1-(2-Bromophenyl)propane-1,3-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-hydroxyphenyl)propane-1,3-diol using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is reacted with bromine in the presence of a catalyst to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(2-hydroxyphenyl)propane-1,3-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(2-hydroxyphenyl)propane-1,3-diol.
Substitution: Formation of substituted derivatives, such as 1-(2-hydroxyphenyl)propane-1,3-diol or 1-(2-aminophenyl)propane-1,3-diol.
Scientific Research Applications
1-(2-Bromophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, similar to compounds like bronopol.
Medicine: Explored for its potential use in pharmaceutical formulations as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)propane-1,3-diol involves its interaction with biological molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-propanediol: Another brominated diol with similar chemical properties.
Bronopol (2-bromo-2-nitropropane-1,3-diol): A well-known antimicrobial agent with a similar structure.
Uniqueness
1-(2-Bromophenyl)propane-1,3-diol is unique due to the presence of the phenyl ring, which imparts distinct chemical properties and reactivity compared to other brominated diols. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(2-bromophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11BrO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 |
InChI Key |
GMDZXLGJGQLAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)O)Br |
Origin of Product |
United States |
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